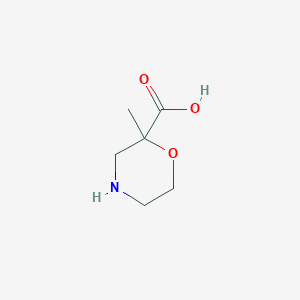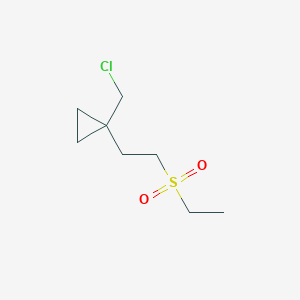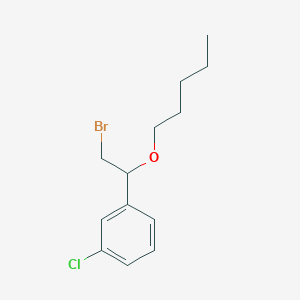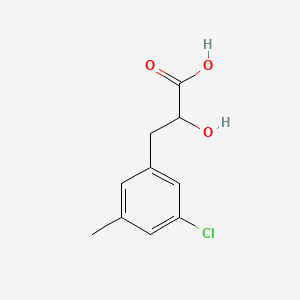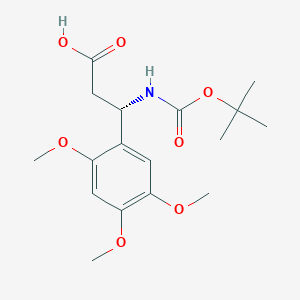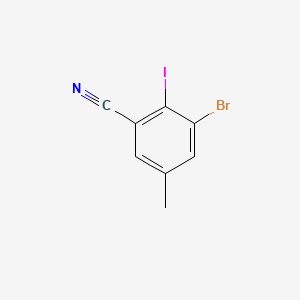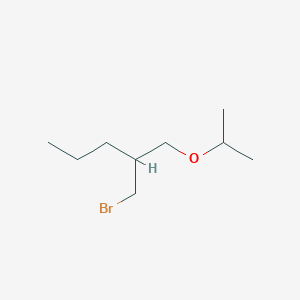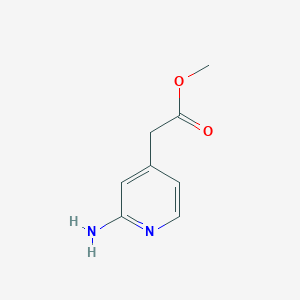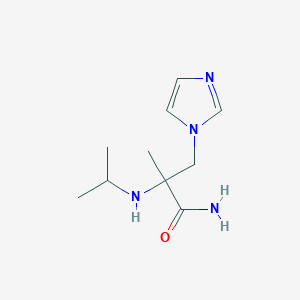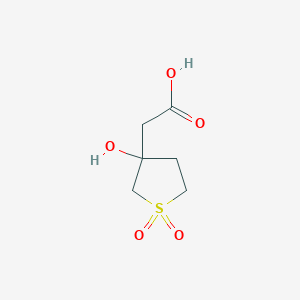
1-(4-Isopropylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol This compound features a cyclopropane ring attached to a phenyl group substituted with an isopropyl group at the para position and a hydroxyl group on the cyclopropane ring
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropylphenyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(4-Isopropylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction produces the cyclopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s structural features make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1-(4-Isopropylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring’s strained nature can lead to unique reactivity patterns, making it a valuable probe for studying reaction mechanisms and enzyme catalysis .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopropan-1-ol: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-(4-Methylphenyl)cyclopropan-1-ol: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
1-(4-Tert-butylphenyl)cyclopropan-1-ol: Features a tert-butyl group, which significantly affects the compound’s steric hindrance and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-(4-propan-2-ylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
BCXUSACAMAITQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)


